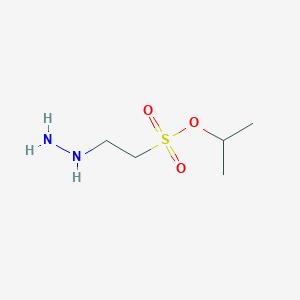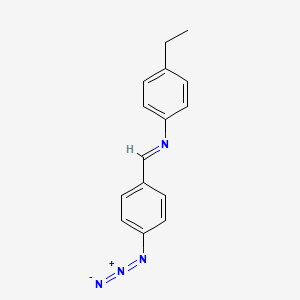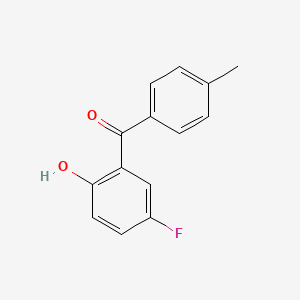
(5-Fluoro-2-hydroxyphenyl)(4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-2-hydroxyphenyl)(4-methylphenyl)methanone is an organic compound with the molecular formula C14H11FO2 and a molecular weight of 230.234 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-hydroxyphenyl)(4-methylphenyl)methanone can be achieved through the Fries rearrangement of p-fluorophenyl m-toluate with aluminium chloride without solvent at 130°C for 2 hours, yielding a high percentage of the desired product .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of aluminium chloride as a catalyst is common in these processes.
Chemical Reactions Analysis
Types of Reactions: (5-Fluoro-2-hydroxyphenyl)(4-methylphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(5-Fluoro-2-hydroxyphenyl)(4-methylphenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-hydroxyphenyl)(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and fluorine groups play a crucial role in its reactivity and binding affinity to biological targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- (5-Fluoro-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone
- (5-Bromo-2-hydroxyphenyl)(4-methylphenyl)methanone
- (5-Chloro-2-hydroxyphenyl)(4-methylphenyl)methanone
Comparison: Compared to its analogs, (5-Fluoro-2-hydroxyphenyl)(4-methylphenyl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule in various research and industrial applications.
Properties
CAS No. |
62433-29-8 |
|---|---|
Molecular Formula |
C14H11FO2 |
Molecular Weight |
230.23 g/mol |
IUPAC Name |
(5-fluoro-2-hydroxyphenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)14(17)12-8-11(15)6-7-13(12)16/h2-8,16H,1H3 |
InChI Key |
ZCICKNYJDCUJCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14530410.png)
![Pentachlorophenyl 3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B14530414.png)
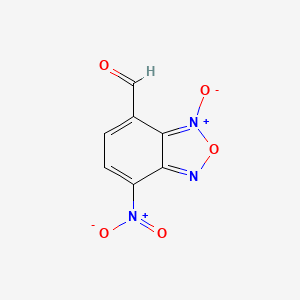
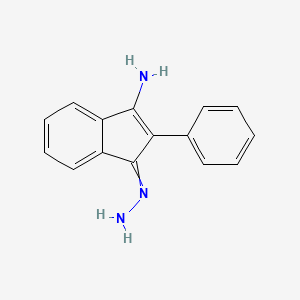
![[1,3-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol](/img/structure/B14530439.png)
![Ethyl 2-chloro-2-[(E)-(2-chloro-4-methylphenyl)diazenyl]propanoate](/img/structure/B14530441.png)
![Acetic acid, tribromo-, 4-[(2,5-diethoxyphenyl)thio]butyl ester](/img/structure/B14530447.png)
![Silane, trimethyl[(2-nitrophenyl)methoxy]-](/img/structure/B14530454.png)
![2-(Pyridin-4-yl)-4H-pyrano[3,2-c]pyridin-4-one](/img/structure/B14530457.png)
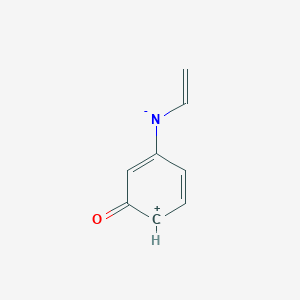
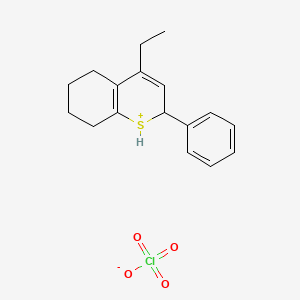
![6-[4-(Benzylideneamino)-5-phenyl-1,2,4-triazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14530469.png)
